Boc-Aminooxy-PEG4-Tos is a bifunctional crosslinker reagent that incorporates a tert-butoxycarbonyl (Boc) protected aminooxy group and a tosyl group. This compound is notable for its applications in bioconjugation, particularly in the synthesis of targeted therapeutics such as proteolysis-targeting chimeras (PROTACs) and other biomolecular conjugates. The polyethylene glycol (PEG) component enhances solubility and stability in biological environments, making it a valuable tool in medicinal chemistry and biochemistry.
Boc-Aminooxy-PEG4-Tos is classified as a PEG-based linker and is primarily sourced from chemical suppliers specializing in bioconjugation reagents. It is utilized extensively in research settings for its ability to facilitate the formation of stable covalent bonds between biomolecules. The compound's structure allows it to serve as a versatile reagent for various chemical reactions, including those involved in Click Chemistry.
The synthesis of Boc-Aminooxy-PEG4-Tos typically involves several key steps:
The synthetic route may vary depending on the specific starting materials used, but generally includes purification steps such as chromatography to isolate the desired product in high yield and purity. Reaction conditions are optimized for each step to maximize efficiency and minimize side reactions.
Boc-Aminooxy-PEG4-Tos has a molecular structure characterized by:
The compound has a molecular formula of CHNOS and a molecular weight of approximately 357.42 g/mol. Its structural features enable it to participate in various chemical transformations relevant to bioconjugation.
Boc-Aminooxy-PEG4-Tos undergoes several important chemical reactions:
The mechanism of action of Boc-Aminooxy-PEG4-Tos primarily revolves around its ability to form covalent bonds with target biomolecules through oxime formation. Upon reaction with aldehydes or ketones, the aminooxy group reacts to create stable linkages that can be utilized in drug delivery systems or targeted therapies.
This mechanism enables the creation of stable conjugates that can improve the pharmacokinetics of therapeutic agents by enhancing their solubility and reducing immunogenicity.
Boc-Aminooxy-PEG4-Tos has several significant applications in scientific research:
The compound features three distinct regions:
Table 1: Functional Group Reactivity
| Group | Reaction Partners | Bond Formed | Application Example |
|---|---|---|---|
| Tosyl (Tos) | Amines, thiols | Alkylamine/thioether | Ligand attachment in PROTACs |
| Aminooxy (ONH₂) | Aldehydes/ketones | Oxime | Bioconjugation to glycoproteins |
| t-Boc | Acids (deprotection) | – | On-demand deprotection |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOS(=O)(=O)C1=CC=C(C=C1)C [4]. ILJUQOOWAYCBJG-UHFFFAOYSA-N [4]. Boc-Aminooxy-PEG4-Tos exhibits amphiphilic solubility due to its PEG4 spacer and aromatic tosyl group:
Table 2: Experimental Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | >50 | 25°C, inert atmosphere |
| Water | 5–10 | 25°C, pH 7.0 |
| Ethanol | 20–30 | 25°C |
| Chloroform | <1 | 25°C |
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2647-50-9
CAS No.: 22108-99-2
CAS No.: 20184-94-5